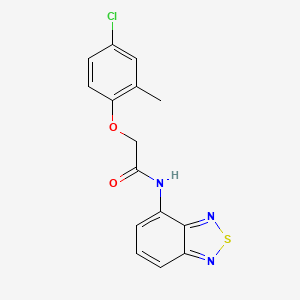

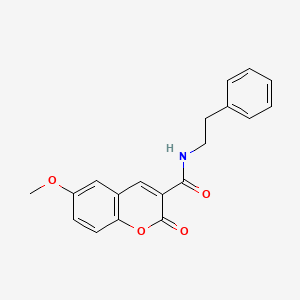

![molecular formula C17H23N5O3S B5502302 (1R*,5R*)-6-(1H-苯并咪唑-2-基羰基)-N,N-二甲基-3,6-二氮杂双环[3.2.2]壬烷-3-磺酰胺](/img/structure/B5502302.png)

(1R*,5R*)-6-(1H-苯并咪唑-2-基羰基)-N,N-二甲基-3,6-二氮杂双环[3.2.2]壬烷-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of related benzimidazole sulfonamide derivatives involves multistep chemical processes, including condensation reactions, and often aims at producing compounds with significant antibacterial activity. For example, heterocyclic compounds such as 5-substituted-2-(1-H-benzimidazole) sulfonamides have been synthesized by condensation of sulfonyl chloride with 2-aminoheterocycles, demonstrating the chemical flexibility and complexity of related molecules (Rane et al., 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole sulfonamides, including derivatives closely related to the specified compound, has been elucidated through various spectroscopic techniques. These compounds exhibit a wide range of structural features, such as the presence of benzimidazole and sulfonamide moieties, which are crucial for their biological activity. Crystal structure analyses, for example, provide detailed insights into their conformation and the interactions within the molecule, highlighting the importance of the sulfonamide group in forming bidentate bonds in metal complexes (Ashraf et al., 2016).

Chemical Reactions and Properties

Benzimidazole sulfonamides participate in various chemical reactions, reflecting their reactive nature and potential for further functionalization. The reactions include condensation with amines, annulation reactions, and the formation of metal complexes, often yielding compounds with potent antimicrobial properties. The ability of these molecules to act as ligands for metal ions further demonstrates their versatility and the potential for developing new materials and catalysts (Ghorbani‐Vaghei & Veisi, 2010).

Physical Properties Analysis

The physical properties of benzimidazole sulfonamide derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular architecture. For instance, the crystallographic analysis of sulfonamide compounds reveals specific structural details that can affect their physical behavior and interactions with biological targets. The presence of sulfonamide and benzimidazole groups contributes to the compounds' polar nature, affecting their solubility and overall physical profile (Arman et al., 2013).

Chemical Properties Analysis

The chemical properties of benzimidazole sulfonamides, including reactivity, stability, and interactions with biological molecules, are central to their potential applications. These compounds exhibit a range of activities, from antibacterial to antiproliferative effects, driven by their ability to interact with various biological targets. Their reactivity with different chemical reagents also allows for the synthesis of a wide array of derivatives, showcasing the chemical diversity and potential for targeted chemical modifications (Doronina et al., 1991).

科学研究应用

抗菌活性

磺酰胺衍生物,包括与指定化学结构相关的衍生物,已显示出显着的抗菌特性。例如,研究表明,某些磺酰胺化合物对诸如大肠杆菌和金黄色葡萄球菌等病原体表现出高度的抗菌活性,与磺胺甲恶唑和诺氟沙星等已建立的抗生素相当。这些发现表明这些化合物在开发新的抗菌剂中的潜在应用 (Gadad 等,2000)。

抗原生动物活性

对 N-(氨基烷基)氮杂双环[3.2.2]壬烷(一类与指定结构相关的化合物)的研究揭示了抗疟疾和抗锥虫活性。这些化合物已显示出对原生动物病原体(如恶性疟原虫和罗得西亚锥虫)的疗效,表明它们作为抗原生动物剂的潜力。一些衍生物在亚微摩尔范围内表现出活性,突出了它们的效力 (Dolensky 等,2022)。

抗菌和抗肿瘤活性

已合成并评估了含有苯并咪唑和磺酰胺部分的化合物,以了解其抗菌和潜在的抗肿瘤活性。例如,苯并咪唑衍生的磺酰胺的金属配合物对各种细菌菌株显示出有希望的抗菌特性。其中一些配合物已被确定为高活性抗菌化合物,尽管它们没有表现出抗真菌活性。这些发现为这些化合物在抗菌和可能的抗肿瘤应用中开辟了可能性 (Ashraf 等,2016)。

酶抑制

苯并咪唑衍生物也被认为是多种酶的有效抑制剂,例如碳酸酐酶和环氧合酶-2 (COX-2),它们在生理过程和疾病中起关键作用。这些抑制剂可用于治疗与酶失调相关的疾病,突出了苯并咪唑磺酰胺衍生物在酶相关疾病中的治疗潜力 (Penning 等,1997)。

属性

IUPAC Name |

(1R,5R)-6-(1H-benzimidazole-2-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3S/c1-20(2)26(24,25)21-9-12-7-8-13(11-21)22(10-12)17(23)16-18-14-5-3-4-6-15(14)19-16/h3-6,12-13H,7-11H2,1-2H3,(H,18,19)/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGKZERUCOZDLR-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5R)-6-(1H-benzimidazole-2-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)

![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)

![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)

![ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5502256.png)

![4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)

![2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5502267.png)

![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)